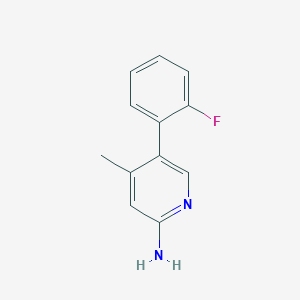
6-(2-fluorophenyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family, characterized by its unique structure featuring a fluorophenyl group attached to the indole ring. Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and tryptamine.
Reaction Conditions: The reaction involves a condensation process under acidic conditions, often using a Lewis acid catalyst like boron trifluoride (BF3) to facilitate the formation of the indole ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also common to minimize environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: 6-(2-Fluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 6-(2-Fluorophenyl)-1H-indole-3-ol.
Substitution: Various substituted indoles depending on the electrophile used.
作用機序
Target of Action
For instance, the compound BAM15, which contains a 2-fluorophenyl group, has been shown to target mitochondria
Mode of Action
For example, BAM15, a mitochondrial-targeted compound, selectively reduces bioenergetic coupling efficiency
Biochemical Pathways
For instance, BAM15 has been shown to affect oxidative phosphorylation
Result of Action
For instance, BAM15 has been shown to increase proton leak, diminish cell proliferation, migration, and ATP production, and induce apoptosis and reactive oxygen species accumulation
生化学分析
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The fluorophenyl group in the compound may enhance its binding affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
A structurally similar compound, BAM15, has been shown to enhance mitochondrial respiration and metabolic flexibility . It disrupts the coupling between electron transport and ATP synthesis, leading to increased mitochondrial respiration and energy expenditure .
Molecular Mechanism
It is plausible that it may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .
Metabolic Pathways
It is plausible that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles based on any potential targeting signals or post-translational modifications .
科学的研究の応用
Chemistry: 6-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This compound is studied for its potential biological activity in various assays.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and dyes due to its unique chemical properties.
類似化合物との比較
6-(2-Chlorophenyl)-1H-indole-3-carbaldehyde: Similar structure with a chlorine substituent instead of fluorine.
6-(2-Methoxyphenyl)-1H-indole-3-carbaldehyde: Contains a methoxy group instead of fluorine.
Uniqueness: 6-(2-Fluorophenyl)-1H-indole-3-carbaldehyde stands out due to the presence of the fluorine atom, which significantly affects its chemical reactivity and biological activity compared to its chloro- and methoxy-substituted counterparts.
This compound's unique properties and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.
特性
IUPAC Name |
6-(2-fluorophenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-14-4-2-1-3-12(14)10-5-6-13-11(9-18)8-17-15(13)7-10/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGROCACFFXSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)C(=CN3)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7837809.png)





